
N8,9-diethyl-9H-purine-6,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N8,9-diethyl-9H-purine-6,8-diamine is a chemical compound with the molecular formula C9H14N6 It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N8,9-diethyl-9H-purine-6,8-diamine typically involves the alkylation of 9H-purine-6,8-diamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N8,9-diethyl-9H-purine-6,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds .
Aplicaciones Científicas De Investigación
N8,9-diethyl-9H-purine-6,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N8,9-diethyl-9H-purine-6,8-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
9H-Purine-6,8-diamine: A closely related compound with similar structural features.
N8,N8,9-trimethyl-9H-purine-6,8-diamine: Another derivative with different alkyl groups.
9-benzyl-N8-isobutyl-2-phenyl-9H-purine-6,8-diamine: A more complex purine derivative with additional substituents.
Uniqueness
N8,9-diethyl-9H-purine-6,8-diamine is unique due to its specific ethyl substitutions at the N8 and N9 positions.
Propiedades
Fórmula molecular |
C9H14N6 |
|---|---|
Peso molecular |
206.25 g/mol |
Nombre IUPAC |
8-N,9-diethylpurine-6,8-diamine |
InChI |
InChI=1S/C9H14N6/c1-3-11-9-14-6-7(10)12-5-13-8(6)15(9)4-2/h5H,3-4H2,1-2H3,(H,11,14)(H2,10,12,13) |
Clave InChI |
QNBDNRXFNRVSEU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC2=C(N=CN=C2N1CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




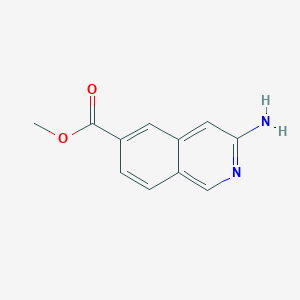
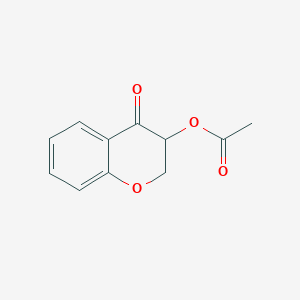
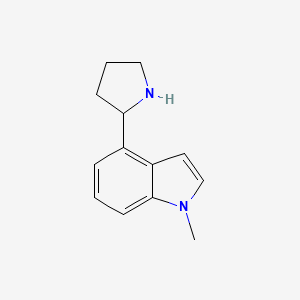


![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11899304.png)
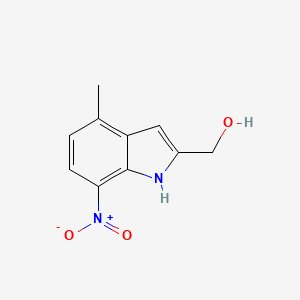
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)
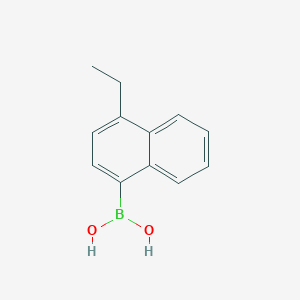
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B11899343.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)
